molecular formula C18H12ClF3N4OS B2606369 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide CAS No. 922932-82-9

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2606369
CAS RN: 922932-82-9
M. Wt: 424.83
InChI Key: GMLIUMNIADBBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H12ClF3N4OS and its molecular weight is 424.83. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Insights

  • The chemical synthesis and activity of related compounds, showcasing methodologies for creating molecules with potential cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic applications, have been explored. An example of synthesis includes 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5dihydro-4H-pyridazino-[4,5-b]indole-1-acetamide, highlighting the versatility of such compounds in drug development (Habernickel, 2002).
  • Research into N-halogeno compounds, like Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], demonstrates their role as site-selective electrophilic fluorinating agents under mild conditions, indicating the chemical reactivity and potential utility of similar compounds in synthetic organic chemistry (Banks et al., 1996).

Potential Biological Activities

  • Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have identified compounds like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide as potent and efficacious in vitro and in vivo, shedding light on the therapeutic potential of structurally similar acetamides (Stec et al., 2011).
  • The antimicrobial and antitumor evaluation of new N-substituted-2-amino-1,3,4-thiadiazoles, starting from chloroacetamide derivatives, has shown promising results, suggesting the potential of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide derivatives in developing novel therapeutic agents (Hamama et al., 2013).

Molecular Docking and Antimicrobial Screening

  • Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, indicating moderate to good binding energies on the target protein, GlcN-6-P synthase. This showcases the potential of acetamide derivatives in the discovery and development of new antimicrobial agents (Flefel et al., 2018).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N4OS/c19-12-5-4-11(18(20,21)22)9-15(12)24-16(27)10-28-17-7-6-14(25-26-17)13-3-1-2-8-23-13/h1-9H,10H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLIUMNIADBBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.